molecular formula C18H19BrN6O2 B6417951 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921531-50-2

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B6417951
CAS No.: 921531-50-2
M. Wt: 431.3 g/mol
InChI Key: HEHQJVXEZPSFSK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Fusion with Purine Ring: The triazole ring is then fused with a purine ring system through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The bromophenyl group and the isopentyl chain are introduced through substitution reactions, typically using halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyrimidine structure.

    Triazolo[4,3-a]pyrazine: A related compound with a triazole-pyrazine structure.

Uniqueness

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unique due to its specific substitution pattern, which includes a bromophenyl group and an isopentyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHQJVXEZPSFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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